molecular formula C10H13BrN2O2 B8378364 5-Bromo-2-diethylamino-nicotinic acid

5-Bromo-2-diethylamino-nicotinic acid

Cat. No.: B8378364
M. Wt: 273.13 g/mol
InChI Key: WOIGINIIETXYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-diethylamino-nicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring. The diethylamino group introduces strong electron-donating properties, which may influence the molecule’s solubility, acidity (pKa), and interaction with biological targets .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-2-(diethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(10(14)15)5-7(11)6-12-9/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

WOIGINIIETXYJT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2-diethylamino-nicotinic acid with key analogs, focusing on substituent effects, chemical properties, and applications:

Compound Name CAS No. Substituents (Position) Molecular Formula Purity (%) Key Properties/Applications Reference ID
This compound Not available Br (5), -N(Et)₂ (2) C₁₀H₁₂BrN₂O₂ - Hypothesized: Enhanced solubility due to -N(Et)₂; potential kinase inhibition -
5-Bromo-2-(trifluoromethyl)nicotinic acid 436799-36-9 Br (5), -CF₃ (2) C₇H₃BrF₃NO₂ 96 Electron-withdrawing -CF₃ group; used in agrochemical synthesis
Methyl 5-bromo-2-fluoronicotinate 931105-37-2 Br (5), -F (2), -COOCH₃ (3) C₈H₅BrFNO₂ - Ester derivative; high similarity (0.95) to bromo-nicotinic acids
5-Bromo-2-methoxynicotinic acid 54916-66-4 Br (5), -OCH₃ (2) C₇H₆BrNO₃ - Methoxy group improves metabolic stability; intermediate in drug synthesis
5-Bromo-2-methylnicotinic acid 351003-02-6 Br (5), -CH₃ (2) C₇H₆BrNO₂ - Methyl group enhances lipophilicity; used in heterocyclic chemistry
3-Bromo-5-pyridinecarboxylic acid 20826-04-4 Br (3), -COOH (5) C₆H₄BrNO₂ - Simpler analog; lower similarity (0.81); used in metal-organic frameworks

Key Observations:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -N(Et)₂, -OCH₃): These groups decrease the acidity of the carboxylic acid (higher pKa) and improve water solubility. The diethylamino group in this compound may enhance bioavailability compared to -CF₃ or -CH₃ analogs . Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase acidity (lower pKa) and reactivity in nucleophilic substitution reactions. For example, 5-Bromo-2-(trifluoromethyl)nicotinic acid is a key intermediate in fluorinated drug synthesis .

Biological Activity: Compounds with -CF₃ or -F substituents (e.g., Methyl 5-bromo-2-fluoronicotinate) show higher metabolic stability and are often used in antiviral agents .

Synthetic Utility :

  • Methyl and methoxy derivatives (e.g., 5-Bromo-2-methylnicotinic acid) are common intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability .
  • Bromine at the 5-position facilitates further functionalization via halogen-metal exchange or nucleophilic aromatic substitution .

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